molecular formula C12H10N4O2 B14460758 9,10-Dimethylbenzo[g]pteridine-2,4-dione CAS No. 71256-11-6

9,10-Dimethylbenzo[g]pteridine-2,4-dione

Cat. No.: B14460758
CAS No.: 71256-11-6
M. Wt: 242.23 g/mol
InChI Key: GHAWITAKRQGSSL-UHFFFAOYSA-N
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Description

9,10-Dimethylbenzo[g]pteridine-2,4-dione, more commonly known as Lumichrome, is a significant alloxazine derivative that serves as a versatile scaffold in photochemical and biological research . This compound is recognized for its role in probing excited-state double proton transfer (ESDPT), a photophysical process studied to understand fundamental molecular interactions and to develop novel fluorescent probes . In biological systems, Lumichrome has been identified as a natural metabolite produced by soil bacteria, such as Sinorhizobium meliloti , where it has been shown to enhance root respiration and trigger increased net carbon assimilation in plants like alfalfa, highlighting its importance in plant-microbe interactions . Researchers also utilize this compound and its derivatives to investigate interactions with biological macromolecules, including studies on selective binding to specific bases in DNA duplexes . The pteridine core structure is of continued interest in medicinal chemistry, with related derivatives being explored for a range of bioactivities, including anti-inflammatory and antioxidant properties . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71256-11-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

9,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-6-4-3-5-7-9(6)16(2)10-8(13-7)11(17)15-12(18)14-10/h3-5H,1-2H3,(H,15,17,18)

InChI Key

GHAWITAKRQGSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=O)NC(=O)N=C3N2C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Historical Development of Pteridine (B1203161) and Benzo[g]pteridine (B1247554) Synthesis

The journey to synthesizing complex pteridine derivatives begins with the foundational methods developed for the core pteridine nucleus. Two of the most significant early contributions are the Gabriel-Isay and Timmis syntheses, which laid the groundwork for accessing a wide variety of pteridine-based molecules.

Gabriel-Isay and Timmis Syntheses for the Pteridine Nucleus

The Gabriel-Isay synthesis is a cornerstone in pteridine chemistry, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This versatile reaction allows for the formation of the pyrazine (B50134) ring fused to the pyrimidine (B1678525) core. The choice of the dicarbonyl component directly influences the substitution pattern on the resulting pteridine.

Conversely, the Timmis synthesis offers a regioselective alternative. This method employs the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. prepchem.com The reaction proceeds under basic conditions, with the nitroso group and the amino group of the pyrimidine reacting with the active methylene and carbonyl functionalities, respectively, to form the pyrazine ring.

Synthesis MethodPyrimidine ReactantSecond ReactantKey Feature
Gabriel-Isay 5,6-Diaminopyrimidine1,2-Dicarbonyl compoundVersatile for various substitutions
Timmis 6-Amino-5-nitrosopyrimidineActive methylene compoundGenerally offers good regioselectivity

Adaptations for the Benzo[g]pteridine System

The synthesis of the benzo[g]pteridine system, which features a benzene (B151609) ring fused to the pteridine structure, required adaptations of these classical methods. The general approach involves the condensation of a substituted o-phenylenediamine (B120857) with a pyrimidine derivative that possesses the necessary reactive sites for pyrazine ring formation. For instance, the condensation of an appropriately substituted 1,2-diaminobenzene with a compound like alloxan (B1665706) or a derivative of barbituric acid can lead to the formation of the benzo[g]pteridine-2,4-dione core. nih.govresearchgate.net This approach is analogous to the Gabriel-Isay synthesis, where the o-phenylenediamine acts as the diamine component.

Targeted Synthesis of 9,10-Dimethylbenzo[g]pteridine-2,4-dione

The specific synthesis of this compound (CAS Number: 71256-11-6) necessitates a strategic multi-step pathway to ensure the correct placement of the two methyl groups.

Multi-step Organic Reaction Pathways

A plausible synthetic route to this compound involves the initial synthesis of a specifically substituted o-phenylenediamine precursor. This precursor would then undergo a condensation reaction to form the final tricyclic system. A likely starting material for the benzene portion of the molecule is a methylated and nitrated benzene derivative, which can be subsequently reduced to the required diamine.

Functionalization Approaches: Methylation at C9 and N10

The introduction of the methyl groups at the C9 and N10 positions is a critical aspect of the synthesis. The C9-methyl group would likely be present on the benzene ring of the o-phenylenediamine precursor. For example, starting with 3,4-diaminotoluene (B134574) would provide the necessary methyl group at the position that will become C9 in the final benzo[g]pteridine structure.

The N10-methyl group can be introduced at various stages of the synthesis. One approach is to use an N-methylated o-phenylenediamine as the starting material. prepchem.comgoogle.comgoogle.com Alternatively, methylation can be performed on the benzo[g]pteridine-2,4-dione core as a later-stage functionalization step, although this may lead to a mixture of products depending on the reactivity of the different nitrogen atoms in the heterocyclic system.

Advanced Synthetic Strategies and Green Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govrsc.org The primary benefits of using microwave irradiation include rapid reaction rates, higher yields, and often, cleaner reaction profiles with fewer byproducts. nih.govresearchgate.net This technology relies on the efficient heat transfer through dielectric heating, which involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including fused pyrimidine derivatives, which are structurally related to the benzo[g]pteridine core. mdpi.comrsc.org For instance, the synthesis of dihydropyrimidinone derivatives has been achieved in excellent yields and shorter reaction times under solvent-free microwave conditions. researchgate.net A three-component cycloaddition reaction to produce 2-amino dihydropyrimidinones was completed in just 5 minutes under microwave irradiation, affording the products in good yields. researchgate.net Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) bearing tetrahydropyrimidine (B8763341) derivatives was accomplished in 22-24 minutes using microwave assistance. nih.gov

While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the provided literature, the successful application of this technology to analogous heterocyclic systems suggests its high potential. A plausible approach would involve the condensation of a suitably substituted o-diamine with a 1,2-dicarbonyl compound under microwave irradiation, which is a common strategy for forming the pyrazine ring in pteridine synthesis. researchgate.net The significant reduction in reaction time and potential for increased yields make MAOS an attractive green chemistry approach for the synthesis of this and other pteridine derivatives. rsc.orgyoutube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

ProductConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
2-Quinolinone-fused γ-lactones4 hours10 seconds33-45% nih.gov
3-Formylpyrazolo[1,5-a]pyrimidinesNot specified12 minutes72-91% nih.gov
N,N'-disubstituted formamidinesNot specified10 minutesup to 92% nih.gov
(E)-3-styryl-4H-chromen-4-ones12-31 hours1 hour~56% nih.gov

The use of catalysts, particularly transition metals like palladium, has revolutionized the synthesis of complex heterocyclic scaffolds. nih.govnih.govnih.gov Catalytic methods often provide high selectivity and efficiency under mild reaction conditions. rsc.org In the realm of benzo[g]pteridine synthesis, catalytic approaches can be envisioned for key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds, which are crucial in the assembly of the pteridine ring system. mdpi.comnih.gov For instance, palladium-catalyzed amination has been efficiently used for the synthesis of arylpiperazines, demonstrating the utility of this method for constructing nitrogen-containing heterocycles. nih.gov The synthesis of substituted 1,4-benzodiazepines has also been achieved through palladium-catalyzed cyclization reactions. mdpi.com These examples highlight the potential for employing palladium catalysts in the final cyclization step to form the benzo[g]pteridine core or to introduce substituents onto the aromatic ring.

A direct synthetic route to 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines has been reported, which involves the reaction of 5,8-dichloro-2,3-dicyanoquinoxaline with benzamidines, yielding the products in high to quantitative amounts. mdpi.com While this method does not explicitly use a catalyst for the cyclization step, it demonstrates a high-yield pathway to functionalized benzo[g]pteridines. Further derivatization of such intermediates could be achieved using catalytic cross-coupling reactions to introduce the desired methyl groups at the 9- and 10-positions.

The development of green catalytic systems is an active area of research. For example, the synthesis of benzodiazepines has been achieved using a recyclable ferrite (B1171679) catalyst under solvent-free conditions, showcasing a greener approach to heterocycle synthesis. ijfmr.com The application of such sustainable catalytic systems to the synthesis of this compound could significantly improve the environmental profile of its production.

Table 2: Examples of Palladium-Catalyzed Synthesis of Nitrogen Heterocycles

Reaction TypeCatalyst SystemProduct ClassKey FeaturesReference
Buchwald-Hartwig AminationPd/BINAPArylpiperazinesEfficient C-N bond formation nih.gov
Intramolecular CyclizationPd(PPh₃)₄1,4-BenzodiazepinesFormation of seven-membered rings mdpi.com
Aerobic Oxidative CouplingPalladium Catalyst2-AminobenzoxazinonesUse of isocyanides as C1 building blocks nih.gov
Intramolecular Hiyama CouplingPalladium Catalyst4-sila-4H-benzo[d] researchgate.netyoutube.comoxazinesFormation of silicon-containing heterocycles nih.govsemanticscholar.org

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, is a rapidly growing field in green chemistry. This solvent-free technique can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase synthesis.

While the application of mechanochemical methods specifically for the derivatization of this compound is not well-documented in the available literature, the principles of mechanochemistry suggest its potential utility. For instance, solid-state reactions have been successfully employed for various organic transformations, including the synthesis of complex heterocyclic systems. The insolubility of many pterin (B48896) building blocks can make their synthetic derivatization challenging in solution. nih.gov Mechanochemical approaches, such as ball milling, can overcome these solubility issues and enhance the reactivity of the pterin backbone. nih.gov

Recent studies have demonstrated the successful use of mechanosynthesis for the derivatization of pterins, including Suzuki and Sonogashira cross-coupling reactions performed in a ball mill. nih.gov These methods allow for the introduction of various substituents onto the pterin scaffold, which would be a valuable strategy for the synthesis and derivatization of benzo[g]pteridine-2,4-diones. The solvent-free nature of mechanochemistry aligns perfectly with the principles of green chemistry, reducing waste and avoiding the use of hazardous organic solvents. ijfmr.com

Synthetic Routes for Related Thioxobenzo[g]pteridine Derivatives

Thioxobenzo[g]pteridine derivatives, where one or both of the carbonyl oxygen atoms in the pyrimidine ring are replaced by sulfur, are an important class of related compounds. The synthesis of these thioxo analogs often starts from precursors that can be cyclized to form the desired heterocyclic system.

One common approach involves the use of 2-aminothiophene-3-carbonitrile (B183302) derivatives as versatile building blocks. For example, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be reacted with phenyl isothiocyanate to yield a thiourea (B124793) derivative. nih.gov This intermediate can then be cyclized to form a thieno[2,3-d]pyrimidine-4(3H)-thione. Alternatively, reaction with carbon disulfide can lead to the formation of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione derivative. nih.gov

Another synthetic strategy starts with 2,3-diamino-1,4-naphthoquinone, which can be condensed with appropriate reagents to construct the pteridine framework. The synthesis of 4-imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-5,10-dioxides has been reported, although the specific synthetic details are not fully provided in the search results. yu.edu.jo

The synthesis of (6-Acetyl-7-oxo-1-phenyl-2-thioxo-1,2,3,4,7,8-hexahydropteridin-4-ylidene) malononitrile (B47326) has also been described, indicating the feasibility of constructing complex thioxopteridine derivatives. researchgate.net These synthetic routes demonstrate the versatility of starting materials and reaction conditions that can be employed to access a variety of thioxobenzo[g]pteridine derivatives, which are valuable for further chemical and biological investigations.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 9,10-Dimethylbenzo[g]pteridine-2,4-dione in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals has been achieved. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. These include resonances for the two methyl groups, the two aromatic protons on the benzene (B151609) ring, and the two N-H protons of the pteridine (B1203161) core. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, from the methyl carbons to the aromatic and carbonyl carbons. Although the NMR spectral data for 7,8-dimethylalloxazine had not been fully assigned in earlier literature, comprehensive analysis using modern NMR methods has enabled a complete assignment. researchgate.net

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments

This table is a representative illustration of how NMR data for this compound would be presented. The complete assignment has been accomplished through detailed 1D and 2D NMR analysis. researchgate.netamu.edu.pl

Atom PositionResonance TypeEstimated Chemical Shift (ppm)Multiplicity
H-6¹HAromatic Region (~7.5-8.0)Singlet
H-9¹HAromatic Region (~7.5-8.0)Singlet
7-CH₃¹HAliphatic Region (~2.4)Singlet
8-CH₃¹HAliphatic Region (~2.4)Singlet
N(1)-H¹HDownfield Region (>10)Broad Singlet
N(3)-H¹HDownfield Region (>10)Broad Singlet
C-2¹³CCarbonyl Region (~160)Singlet
C-4¹³CCarbonyl Region (~155)Singlet
C-4a¹³CAromatic Region (~135)Singlet
C-5a¹³CAromatic Region (~130)Singlet
C-6¹³CAromatic Region (~120)Singlet
C-7¹³CAromatic Region (~140)Singlet
C-8¹³CAromatic Region (~140)Singlet
C-9¹³CAromatic Region (~120)Singlet
C-9a¹³CAromatic Region (~145)Singlet
C-10a¹³CAromatic Region (~150)Singlet
7-CH₃¹³CAliphatic Region (~20)Singlet
8-CH₃¹³CAliphatic Region (~20)Singlet

To overcome the complexities of the spectra and confirm the connectivity of the molecular skeleton, various 2D NMR experiments are employed. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H bond information. It is invaluable for assigning the signals of the aromatic C-H groups and the methyl C-H groups.

Correlation Spectroscopy (COSY): While less critical for this specific molecule due to the lack of proton-proton coupling between the isolated aromatic and methyl protons, COSY is a standard technique used to identify coupled proton networks.

The collective data from these 1D and 2D NMR techniques provide a complete and self-consistent assignment of the molecular structure of this compound in solution. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a structure for the pure compound is not publicly available, detailed analysis of its parent compound, alloxazine (B1666890), and a solvated form of 7,8-dimethylalloxazine offers significant insight. acs.org

The crystal structure of the parent compound, alloxazine, is characterized by layers of molecules connected by a network of hydrogen bonds. acs.org Three primary intermolecular interaction motifs (A-B, A-C, and A-D) define the packing. The A-B motif is a self-complementary interaction involving two N–H···N hydrogen bonds and two C–H···O interactions. The A-C motif involves N–H···O and C–H···O hydrogen bonds, and the A-D motif consists of a C–H···N interaction. acs.org

In a related crystal structure of 7,8-dimethylalloxazine with methanol (B129727), the molecule is linked to adjacent molecules through similar A-B and A-C interaction motifs. However, the presence of the solvent molecule alters the broader network; instead of forming the A-D motif, a nitrogen acceptor on the pteridine ring engages in an O–H···N hydrogen bond with the methanol molecule. acs.org This demonstrates how the core hydrogen-bonding capabilities of the pteridine ring system dictate the crystal packing, which can be modified by the presence of solvent molecules.

Interactive Data Table: Key Intermolecular Interactions in Alloxazine (Parent Compound)

This table details the hydrogen bonding motifs found in the crystal structure of alloxazine, which are analogous to those expected for this compound. acs.org

Interaction MotifDonorAcceptorInteraction TypeDistance (Å)Angle (°)
A-BN–HNHydrogen BondN···N, 3.110173.7
A-BC–HOHydrogen BondC···O, 3.175170.6
A-CN–HOHydrogen BondN···O, 2.879166.5
A-CC–HOHydrogen BondC···O, 3.292148.8
A-DC–HNHydrogen BondC···N, 3.400148.6

The benzo[g]pteridine-2,4-dione core can exist in different tautomeric forms, primarily the alloxazine and isoalloxazine forms, which differ in the position of a proton. Rigorous analysis combining powder X-ray diffraction data, solid-state NMR, and DFT calculations on the parent alloxazine molecule has definitively shown that it exists as the alloxazine tautomer in the crystal structure. acs.org This tautomer features hydrogen atoms on the N1 and N3 positions of the pyrimidine (B1678525) ring. Given that this compound is a simple derivative with methyl groups on the benzene ring, it is expected to adopt this same, more stable alloxazine tautomeric form in the crystalline state.

Advanced Mass Spectrometry Techniques for Molecular Confirmation

Advanced mass spectrometry (MS) techniques provide fast and highly accurate confirmation of the molecular weight and elemental composition of this compound. nih.gov High-resolution techniques such as Fourier Transform Mass Spectrometry (FTMS) can determine the mass of the molecule with exceptional precision. researchgate.net

The compound has a molecular formula of C₁₂H₁₀N₄O₂ and a monoisotopic mass of 242.0804 Da. nih.gov In mass spectrometry experiments, it is often observed as the protonated molecule, [M+H]⁺. For instance, in the MS/MS fragmentation of riboflavin (B1680620), lumichrome (B1664701) is detected as a fragment ion with a measured mass-to-charge ratio (m/z) of 243.08751, corresponding to the [M+H]⁺ species. researchgate.net This experimental value is in excellent agreement with the calculated exact mass of the protonated molecule, confirming the elemental formula. Further fragmentation of this parent ion in MS/MS experiments yields a characteristic pattern that can be used for structural confirmation and identification in complex mixtures. nih.govyoutube.com

Table of Compound Names

Systematic NameCommon Name(s)
This compound7,8-Dimethylalloxazine, Lumichrome
1H-Benzo[g]pteridine-2,4-dioneAlloxazine
RiboflavinVitamin B₂

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The analysis of the vibrational spectra of such compounds often involves a combined experimental and theoretical approach. Experimental IR and Raman spectra are recorded, and the assignment of the observed vibrational bands is typically supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the detailed interpretation of the experimental data.

The primary functional groups and structural motifs that give rise to characteristic bands in the IR and Raman spectra of this compound include the carbonyl (C=O) groups of the dione (B5365651) ring, the aromatic C=C and C=N stretching vibrations of the fused ring system, and the vibrations associated with the methyl (CH₃) groups.

Below is a table summarizing the expected characteristic vibrational frequencies and their assignments for this compound, based on data for the parent compound alloxazine and related heterocyclic systems.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (IR)Expected Wavenumber Range (cm⁻¹) (Raman)Assignment Description
N-H Stretching (of the uracil-like ring)3100-3300Weak or absentStretching vibration of the N-H bonds in the pyrimidine-2,4-dione moiety.
C-H Stretching (aromatic and methyl)2900-31002900-3100Symmetric and asymmetric stretching vibrations of the C-H bonds in the benzene ring and the two methyl groups.
C=O Stretching (asymmetric and symmetric)1650-17501650-1750Strong, characteristic bands corresponding to the stretching of the two carbonyl groups in the dione ring.
C=N and C=C Stretching (ring system)1500-16501500-1650Vibrations associated with the stretching of the carbon-nitrogen and carbon-carbon double bonds within the pteridine ring system.
Ring Deformation and Bending Vibrations1000-15001000-1500A complex region of the spectrum with contributions from various in-plane bending and deformation modes of the fused rings.
C-H Bending (aromatic and methyl)700-900700-900Out-of-plane bending vibrations of the aromatic C-H bonds and bending modes of the methyl groups.
Ring Puckering and Torsional ModesBelow 600Below 600Low-frequency modes corresponding to the puckering and torsional motions of the entire ring system.

Note: The exact positions of the peaks can be influenced by the sample state (solid or solution) and intermolecular interactions.

Advanced Spectroscopic Probes for Molecular Dynamics and Concentration Analysis

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluctuations in fluorescence intensity within a minuscule, well-defined observation volume (typically on the femtoliter scale). By monitoring the diffusion of fluorescent molecules in and out of this volume, FCS can provide quantitative information about their concentration, diffusion coefficient, and interactions with other molecules. Given that this compound is a fluorescent molecule, FCS is an ideal tool for studying its behavior in solution at the single-molecule level.

The core principle of FCS involves correlating the time-dependent fluorescence signal with itself, which generates an autocorrelation function. This function is then fitted to a theoretical model to extract parameters such as the average number of fluorescent particles in the observation volume (which is inversely related to the concentration) and their average transit time (which is related to the diffusion coefficient).

Molecular Dynamics: The diffusion coefficient (D) is a direct measure of the hydrodynamic radius of a molecule and is sensitive to its size, shape, and interactions with the surrounding environment. For this compound, FCS can be used to study how its diffusion is affected by factors such as solvent viscosity, temperature, and binding to larger molecules.

Concentration Analysis: FCS provides a direct measure of the number of fluorescent molecules in the observation volume, allowing for the determination of absolute concentrations without the need for a calibration curve, provided the volume is accurately calibrated. This makes it a powerful tool for quantifying the amount of this compound in various samples.

The following table presents hypothetical yet representative data that could be obtained from an FCS experiment with this compound in an aqueous buffer, based on studies of structurally similar flavin molecules.

Sample ConditionConcentration (nM)Diffusion Time (τD) (µs)Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
This compound in Water10504.5
This compound in 20% Glycerol101102.0
This compound bound to a Protein105000.45

Note: The diffusion time is dependent on the specific setup of the FCS instrument, particularly the size of the confocal volume. The diffusion coefficient is a fundamental property of the molecule in a given medium.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Advanced computational methods such as Density Functional Theory (DFT) and Ab Initio techniques have been instrumental in characterizing the electronic landscape of 9,10-Dimethylbenzo[g]pteridine-2,4-dione, which is also known as 9,10-dimethylisoalloxazine or as a lumiflavin (B1675435) derivative.

Geometry Optimization and Conformational Analysis

Theoretical calculations have been crucial in determining the most stable three-dimensional structure of this compound. Geometry optimization studies, often performed using DFT methods, have shown that the isoalloxazine ring system of flavins can adopt a bent conformation along the N5-N10 axis, deviating from planarity. For the related compound 1,5-dihydrolumiflavin, DFT calculations predict a bending angle of approximately 25 degrees. This non-planar geometry is a key feature influencing the molecule's electronic properties and reactivity. The N10 methyl group tends to adopt a more pseudoequatorial position. These computational findings are generally in good agreement with experimental data from X-ray crystallography of flavin models and flavoproteins.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For flavin derivatives, the HOMO and LUMO are typically π-orbitals distributed across the isoalloxazine ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For flavin derivatives, the HOMO-LUMO gap is influenced by the specific substitution pattern on the benzo[g]pteridine (B1247554) core.

Calculated HOMO-LUMO Energies for a Flavin Derivative
OrbitalEnergy (eV)
HOMO-6.2967
LUMO-1.8096
HOMO-LUMO Gap4.4871

Charge Distribution and Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP map would typically show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms attached to the nitrogen atoms, making them potential sites for nucleophilic interaction.

Tautomerism and Isomerization Studies

Tautomerism is a key feature of the benzo[g]pteridine-2,4-dione scaffold, and computational studies have been essential in understanding the relative stabilities of different tautomeric forms and the factors that influence their equilibrium.

Relative Energies of Neutral, Anionic, and Cationic Tautomers and Radicals

Computational studies have explored the relative energies of various tautomers of pterin (B48896) and its derivatives in their neutral, anionic, and cationic states. For the parent pterin, DFT calculations have been used to determine the relative energies of different anionic tautomers that may exist in aqueous solution. These calculations help to identify the most stable deprotonated forms, which is crucial for understanding the behavior of these compounds in biological systems where they often exist in alkaline environments. For instance, studies on anionic pterin tautomers have shown which deprotonated forms are energetically most favorable.

Relative Free Energies (ΔG) of Anionic Pterin Tautomers
TautomerRelative Free Energy (kcal/mol)
A0.0
C(N3)0.8 - 1.9
C(O4)7.0 - 9.3
D(N1)15.6

Note: The data in this table is for the parent pterin and illustrates the type of information obtained from computational studies. 'A' represents the most stable tautomer.

Influence of Solvation and Protonation on Tautomeric Equilibria

The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), have been used to study how different solvents can stabilize one tautomer over another. For purine (B94841) derivatives, which are structurally related to pteridines, theoretical analyses have shown that hydration can affect the relative energies of tautomers. Generally, polar solvents tend to stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For example, in C8-substituted purines, a change in tautomeric preference can be observed in solvents with high dielectric constants. nih.gov Similarly, the protonation state of the molecule dramatically affects the tautomeric equilibrium, and computational studies can predict the most likely sites of protonation and the relative stabilities of the resulting cationic tautomers. For 6-methylpterin, DFT calculations have been used to compare the stability of 32 different protonated structures. researchgate.net

Redox Potential Calculations and Ionization Potentials

No specific calculated values for the redox potential or ionization potential of this compound were found in the reviewed literature. Computational chemistry approaches, such as those employing density functional theory (DFT), are commonly used to predict these properties for organic molecules. nih.govmdpi.com These methods involve calculating the energy of the molecule and its corresponding radical anion or cation to determine the electron affinity and ionization potential, which are then correlated with redox potentials. 3ds.comresearchgate.net However, specific studies applying these methods to this compound are not available in the public domain.

Reaction Mechanism Elucidation via Computational Modeling

Similarly, a detailed computational elucidation of reaction mechanisms involving this compound, as specified in the subsections below, is not present in the available scientific literature. Such studies are crucial for understanding the reactivity of a compound at a molecular level.

Transition State Characterization

No research articles detailing the characterization of transition states for reactions involving this compound were identified. Transition state theory is a fundamental concept in computational chemistry used to determine the structure and energy of the highest point on a reaction pathway.

Energy Barriers and Reaction Pathways

Specific data on the energy barriers and reaction pathways for this compound are not available. Computational studies on other enzyme systems demonstrate the use of quantum mechanical cluster approaches to investigate reaction energetics and the influence of specific residues on activation barriers. rsc.org

Assessment of Redox Photoreactions with Molecular Oxygen

While the photophysical properties of related alloxazine (B1666890) and isoalloxazine derivatives have been a subject of computational and experimental studies, a specific computational assessment of the redox photoreactions between this compound and molecular oxygen could not be found. Studies on related compounds like lumiflavins and lumichromes have used TD-DFT calculations to predict electronic transitions and singlet oxygen sensitization capabilities. researchgate.net

Photophysical and Photochemical Investigations

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. For compounds like 9,10-Dimethylbenzo[g]pteridine-2,4-dione, this typically involves π → π* and n → π* transitions within the heterocyclic aromatic system.

UV-Vis Absorption Maxima and Molar Absorptivity

A comprehensive search of scientific literature and spectral databases did not yield specific UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound.

For context, the parent isoalloxazine core, found in compounds like lumiflavin (B1675435) (7,8,10-trimethylisoalloxazine), typically exhibits two characteristic absorption bands in the visible and near-UV regions. These are generally observed around 345 nm and 444 nm. The methylation at the 9 and 10 positions of the benzo[g]pteridine (B1247554) ring system is expected to influence the electronic properties and thus the precise location and intensity of these absorption bands.

Interactive Data Table: UV-Vis Absorption Data

ParameterValueSolvent
λmax (nm)Data not available-
Molar Absorptivity (ε) (M-1cm-1)Data not available-

Solvent and pH Effects on Absorption Characteristics

Generally, for related flavin and alloxazine (B1666890) compounds, the position and intensity of absorption bands can be sensitive to the solvent environment. Polar solvents can lead to shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited electronic states. The pH of the solution can also significantly alter the absorption spectrum by changing the protonation state of the nitrogen atoms within the pteridine (B1203161) ring system.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. Isoalloxazine derivatives are known for their fluorescent properties.

Fluorescence Quantum Yield and Lifetimes

Specific experimental values for the fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) of this compound could not be located in the reviewed literature.

For comparison, lumiflavin, a structurally similar compound, exhibits a fluorescence quantum yield that is solvent-dependent, with a maximum emission around 530 nm. The fluorescence lifetimes of such compounds are typically in the nanosecond range. The substitution pattern on the benzene (B151609) ring is known to affect these photophysical parameters.

Interactive Data Table: Fluorescence Quantum Yield and Lifetime Data

ParameterValueSolvent
Fluorescence Quantum Yield (ΦF)Data not available-
Fluorescence Lifetime (τF) (ns)Data not available-

Excitation Wavelength Dependence and Emission Properties

Detailed studies on the excitation wavelength dependence of the emission properties of this compound are not available. Typically, for simple fluorescent molecules, the emission spectrum is independent of the excitation wavelength (Kasha's rule). Any observed dependence could indicate the presence of multiple emitting species or complex excited-state dynamics. The emission spectrum is expected to be a broad, unresolved band, which is characteristic of related isoalloxazine compounds.

Triplet State Dynamics

The triplet excited state plays a crucial role in the photochemistry of flavins and alloxazines, often being the precursor to various photochemical reactions.

A thorough literature search did not reveal specific experimental data on the triplet state dynamics of this compound, such as the triplet quantum yield (ΦT), triplet lifetime (τT), or triplet-triplet absorption characteristics.

For related compounds like lumiflavin, the triplet state is known to be formed via intersystem crossing from the excited singlet state. The triplet state energy of lumiflavin is a key parameter in its photochemical reactions. The study of triplet state quenching can provide information about the reactivity of the excited molecule with other chemical species.

Intersystem Crossing Efficiency and Triplet Quantum Yield

Intersystem crossing (ISC) is a critical process that governs the population of the triplet excited state from the singlet excited state. The efficiency of this process is quantified by the intersystem crossing quantum yield (ΦISC). The triplet quantum yield (ΦT) represents the fraction of absorbed photons that result in the formation of a triplet state molecule. For this compound, determination of these values is paramount, as the triplet state is often the key intermediate in photosensitized reactions.

No specific experimental data for the intersystem crossing efficiency or triplet quantum yield of this compound could be located in the reviewed scientific literature.

Triplet State Lifetimes and Energy Transfer Mechanisms

The triplet state lifetime (τT) is the average time a molecule spends in the triplet excited state before decaying back to the ground state. This lifetime is a crucial factor in determining the probability of the excited molecule interacting with other molecules. Energy transfer from the triplet state of a photosensitizer to other molecules, such as molecular oxygen, is a fundamental process in many photochemical applications.

Specific data on the triplet state lifetime and energy transfer mechanisms for this compound are not available in the current body of scientific literature.

Photosensitization Mechanisms

Photosensitization refers to the process by which a molecule, upon absorbing light, can induce a chemical change in another molecule. For this compound, understanding its potential as a photosensitizer involves characterizing the generation of reactive oxygen species and the subsequent photooxidation pathways.

Generation of Reactive Oxygen Species (e.g., Singlet Molecular Oxygen)

One of the most important photosensitization mechanisms is the generation of reactive oxygen species (ROS), particularly singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive species that can oxidize a wide range of biological and chemical substrates. The efficiency of singlet oxygen generation is a key metric for evaluating potential photosensitizers. Studies on other pterin (B48896) derivatives have shown their capacity to produce singlet oxygen, suggesting that this compound may also possess this property.

Quantitative data on the singlet oxygen quantum yield for this compound is not documented in the available literature.

Photooxidation Pathways and Photoproduct Formation

There is a lack of specific studies on the photooxidation pathways and photoproducts resulting from photosensitization by this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Photophysical Parameters

Quantitative Structure-Property Relationship (QSPR) studies employ computational models to predict the physicochemical properties of molecules based on their chemical structure. For this compound, QSPR models could be developed to predict its photophysical parameters, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes. Such studies would be valuable for designing new derivatives with tailored photophysical properties.

No specific QSPR studies focused on the photophysical parameters of this compound have been reported.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Investigating the TPA properties of this compound could reveal its potential for these advanced applications.

The two-photon absorption properties of this compound have not been experimentally determined or theoretically predicted in the available scientific literature.

Mechanistic Studies of Redox Processes and Electron Transfer

One-Electron Reduction and Oxidation Pathways

The core structure of 9,10-Dimethylbenzo[g]pteridine-2,4-dione, the alloxazine (B1666890) ring system, is intrinsically capable of undergoing both one- and two-electron transfer reactions, allowing it to exist in multiple redox states. This versatility is central to its function in various redox-mediated processes.

The one-electron reduction of the oxidized form of this compound leads to the formation of a neutral semiquinone radical. This process involves the addition of a single electron to the electron-deficient pyrazine (B50134) ring of the alloxazine system. Conversely, a one-electron oxidation of the reduced form can generate the same semiquinone radical. The specific pathways for these electron transfers are influenced by the surrounding chemical environment, including the solvent and the nature of the electron donor or acceptor.

Formation and Stability of Free Radical Forms

The acceptance of a single electron by this compound results in the formation of a paramagnetic free radical species, specifically a neutral semiquinone. This radical is characterized by the delocalization of the unpaired electron across the fused ring system, which contributes to its relative stability.

The stability of this alloxazine-derived semiquinone radical is a key feature of its chemistry. While inherently more reactive than the closed-shell oxidized or fully reduced forms, the delocalization of the spin density over the aromatic framework imparts a degree of persistence that allows it to participate as an intermediate in multi-step reaction mechanisms. The presence of the two methyl groups at the 9 and 10 positions can further influence the electronic distribution and, consequently, the stability of this radical species. Studies have shown that lumichrome (B1664701) exhibits DPPH radical scavenging effects, which implicitly involves the formation of a radical species.

Photoinduced Electron Transfer (PET) Mechanisms

Upon absorption of light, this compound is promoted to an electronically excited state, rendering it a more potent oxidant and reductant than its ground state. This photoexcited state can engage in photoinduced electron transfer (PET) with suitable electron donors or acceptors.

In a PET process, the excited this compound can either accept an electron from a donor molecule, leading to its reduction to the semiquinone radical anion, or donate an electron to an acceptor molecule, resulting in the formation of its radical cation. The efficiency and direction of the electron transfer are governed by the redox potentials of the involved species in their ground and excited states, as well as the distance and orientation between the donor and acceptor. A flash photolysis study of 7,8-dimethylalloxazine has provided insights into its photochemical behavior, including processes such as photochemical hydroxylation, which are indicative of its photo-reactivity. nih.gov

Role as Redox Catalysts in Organic Reactions

The facile redox cycling of this compound between its different oxidation states allows it to function as a competent redox catalyst in a variety of organic transformations. Its ability to mediate electron transfer under both photochemical and electrochemical conditions has been harnessed to facilitate reactions that are otherwise challenging.

Photoredox Catalysis (e.g., Hydro- and Deuterodecarboxylation)

In the realm of photoredox catalysis, this compound and its derivatives can act as photosensitizers. Upon visible light irradiation, the excited state of the catalyst can initiate a single-electron transfer (SET) with a substrate. For instance, in the hydro- and deuterodecarboxylation of carboxylic acids, the excited catalyst can oxidize the carboxylate, leading to the formation of a carboxyl radical. This unstable intermediate readily extrudes carbon dioxide to generate an alkyl or aryl radical, which can then be further transformed to the desired product. The catalytic cycle is completed by the regeneration of the ground state of the this compound catalyst through a subsequent electron transfer step.

Electrochemical Redox Behavior and Mechanisms

The electrochemical properties of this compound have been investigated using techniques such as cyclic voltammetry. These studies provide quantitative data on its redox potentials and the reversibility of its electron transfer processes. A reported redox potential for 7,8-dimethylalloxazine is below -0.73 V versus the Standard Hydrogen Electrode (SHE). researchgate.net This negative reduction potential highlights its potential as a reductant in its reduced form.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly of Benzo[g]pteridine-2,4-dione Derivatives

The inherent properties of the benzo[g]pteridine-2,4-dione core enable its derivatives to act as building blocks in self-assembly processes. By functionalizing this core with specific recognition sites, complex supramolecular structures can be formed. A prominent strategy involves the incorporation of ligands capable of coordinating with metal ions, leading to the formation of metallo-supramolecular polymers.

In related systems, monomeric units are held together through directional and reversible secondary interactions, including metal-ligand coordination, to form polymers. frontiersin.org For instance, building blocks containing moieties like 2,2′:6′,2″-terpyridine can undergo self-assembly polymerization when introduced to metal ions such as ruthenium(II) under mild conditions. frontiersin.orgnih.gov This process yields novel metallo-supramolecular polymers whose properties are influenced by the structure of the monomeric units and the coordination with the metal center. frontiersin.orgnih.gov This principle can be extended to benzo[g]pteridine-2,4-dione derivatives, where the pteridine (B1203161) core can be appended with suitable coordinating groups to drive the self-assembly of ordered, polymeric structures.

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a dominant force in the crystal packing of benzo[g]pteridine-2,4-dione systems. X-ray diffraction studies of the parent compound, 1H-Benzo[g]pteridine-2,4-dione (alloxazine), reveal extensive hydrogen-bonding networks that define its solid-state architecture. nih.govresearchgate.net

In the crystal structure, molecules form chains through a pattern of alternating, centrosymmetric ring motifs. researchgate.net These motifs are established by pairwise non-covalent interactions: one involving N—H⋯O hydrogen bonds and the other involving N—H⋯N hydrogen bonds. nih.govresearchgate.net This specific arrangement creates robust, hydrogen-bonded chains that propagate throughout the crystal lattice. researchgate.net The N-bound hydrogen atoms are crucial for confirming the alloxazine (B1666890) tautomer in the solid state. nih.gov

Below is a table summarizing the key hydrogen bonding interactions observed in the crystal structure of 1H-Benzo[g]pteridine-2,4-dione.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)SymmetryMotif
N1-H1···O20.89(4)1.94(4)2.819(3)171(3)CentrosymmetricR²₂(8)
N3-H3···N50.88(4)2.07(4)2.946(3)173(3)CentrosymmetricR²₂(8)

Data derived from crystallographic studies of 1H-Benzo[g]pteridine-2,4-dione. nih.govresearchgate.net

Pi-Stacking (π-π) Interactions and Aromatic Stacking

The extended aromatic system of the benzo[g]pteridine (B1247554) core makes it highly susceptible to π-stacking interactions. These interactions are a critical component of the non-covalent forces that stabilize the three-dimensional structure of its assemblies, complementing the hydrogen-bonding networks. nih.gov

In the solid state, the planes of the hydrogen-bonded dimers of alloxazine are offset from one another, with an observed separation of 0.915 (2) Å. nih.gov This offset or slipped-parallel arrangement is characteristic of π-stacking interactions in aromatic systems, which often adopt this geometry to minimize repulsive forces and maximize attractive dispersion and quadrupole-quadrupole interactions. rsc.orgrsc.org Such π-π interactions are not limited to self-association; they are also crucial in the binding of pteridine-like molecules to biological macromolecules and in the formation of host-guest complexes. nih.govmdpi.com The strength and geometry of these interactions can be fine-tuned by the nature and position of substituents on the aromatic core. mdpi.com In some complex molecules, intramolecular π-π stacking can even be engineered to enforce rigidity and influence the electronic and luminescent properties of the compound. rsc.org

Complexation with Metal Ions and Other Guest Molecules

The nitrogen atoms within the pyrazine (B50134) and pyrimidine (B1678525) rings, along with the exocyclic carbonyl oxygen atoms, make the benzo[g]pteridine-2,4-dione scaffold a versatile ligand for coordinating with metal ions. The specific atoms involved in coordination depend on the metal ion's properties and the steric and electronic environment of the ligand.

Studies on related, complex pteridine-dione derivatives have demonstrated their ability to act as polydentate ligands. For example, a ligand incorporating two 1,3,7-trimethyl-pteridine-2,4(1H,3H)-dione units was shown to coordinate with zinc(II), cadmium(II), and mercury(II) ions. rsc.org In these complexes, the metal center becomes five-coordinated, binding to two halide ligands, two nitrogen atoms (one from the pyrazine ring and one from an attached diazepine (B8756704) ring), and, significantly, a carbonyl oxygen atom from one of the pteridine rings. rsc.org To achieve this coordination, the ligand adopts a folded conformation, which is stabilized by intramolecular σ–π interactions. rsc.org This demonstrates that the carbonyl groups of the pteridine-dione system are effective coordination sites, in addition to the heterocyclic nitrogen atoms.

The formation of metal-supramolecular systems with pteridine-based ligands involves the reaction of the ligand with a suitable metal salt, often leading to self-assembly of the final complex. These complexes are then characterized using a suite of analytical techniques to elucidate their structure and composition.

The synthesis of such systems can be achieved by reacting the pteridine-based ligand with metal halides (e.g., chlorides, bromides, iodides). rsc.org The resulting complexes can be characterized by:

Elemental Analysis: To confirm the stoichiometric ratio of metal, ligand, and other ions. rsc.org

Infrared (IR) Spectroscopy: To identify changes in vibrational frequencies (e.g., C=O stretching) upon coordination to the metal ion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution. rsc.org

Single Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center. rsc.org

Through these methods, the detailed structure of metal complexes with pteridine-dione derivatives has been confirmed, revealing coordination environments such as a square-based pyramid. rsc.org The characterization of these systems is essential for understanding their structural properties and for the rational design of new functional materials. frontiersin.org

Bio Inspired Research and Applications in Catalytic Systems

Pteridine (B1203161) Derivatives as Enzyme Cofactor Mimics and Probes

Pteridines are a class of heterocyclic compounds integral to various biological functions. Their derivatives, including flavins and pterins, serve as essential cofactors for a wide range of enzymes involved in metabolic reactions and electron transfer. nih.govnih.gov The study of synthetic pteridine derivatives like 9,10-Dimethylbenzo[g]pteridine-2,4-dione, which shares the core alloxazine (B1666890) structure with flavins, provides valuable insights into the mechanisms of these natural cofactors. nih.govnih.gov These synthetic mimics can be functionalized to probe the interactome of their native counterparts, helping to reveal the interacting partners, functions, and localization of the natural cofactor within its physiological environment. nih.gov

The ability of enzymes to recognize and bind specific cofactors is fundamental to their catalytic activity. Synthetic pteridine derivatives serve as powerful tools for investigating these molecular recognition processes. By systematically modifying the structure of compounds like this compound and observing the effects on enzyme binding and activity, researchers can map the specific interactions that govern cofactor specificity. These studies are crucial for understanding the structural basis of enzyme-cofactor interactions and for the rational design of molecules that can modulate enzyme function. For instance, pteridine reductase (PTR1) is a key enzyme in certain parasites that relies on pterin (B48896) cofactors; understanding its molecular recognition is vital for developing targeted inhibitors. nih.gov

The structural similarity of pteridine derivatives to enzyme substrates or cofactors makes them attractive candidates for the design of enzyme inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. mdpi.com Inhibition of DHFR disrupts cell proliferation, making it a key target for anticancer and antimicrobial drugs. wikipedia.orgnih.gov While many known DHFR inhibitors are structural analogues of its substrate, dihydrofolate, the pteridine scaffold is a core component of folate itself. mdpi.comwikipedia.org Research into pteridine-based compounds continues to explore new inhibitors with improved selectivity and efficacy.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of CA, typically sulfonamide-based, are used to treat a variety of conditions, including glaucoma and altitude sickness. nih.govnih.gov The exploration of non-traditional scaffolds, including heterocyclic systems like pteridines, is an ongoing area of research for the development of isoform-selective CA inhibitors.

Pteridine Reductase (PTR1): In trypanosomatid parasites, the causative agents of diseases like leishmaniasis and African sleeping sickness, Pteridine Reductase (PTR1) provides a metabolic bypass for DHFR, conferring resistance to DHFR inhibitors. nih.govmdpi.comnih.gov This makes PTR1 an essential target for anti-parasitic drug development. nih.gov The dual inhibition of both DHFR and PTR1 is a key therapeutic strategy. mdpi.comnih.gov Structure-based drug design has led to the development of various pteridine-based and other heterocyclic compounds as PTR1 inhibitors, with some demonstrating synergistic effects when combined with traditional antifolates. nih.gov

Design of Pteridine-Based Materials for Energy Storage Research

Inspired by the role of flavins and other pteridine derivatives as redox cofactors in biological energy transfer, researchers have explored their use in electrochemical energy storage systems. nih.gov The redox-active diazabutadiene nucleus within the pteridine structure is particularly attractive for designing sustainable and high-performance organic electrode materials for rechargeable batteries. nih.govibs.re.kr

Pteridine-based compounds have emerged as promising organic cathode materials for both lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries, offering an alternative to traditional inorganic cathodes. nih.govacs.orgbohrium.com A key advantage of organic materials is the ability to fine-tune their electrochemical properties through molecular tailoring. nih.govnih.gov By simplifying the structure of complex biological molecules like riboflavin (B1680620) to the core pteridine redox center, researchers can enhance energy density. ibs.re.kr

Benzo-dipteridine derivatives, for example, have been shown to function as high-capacity electrodes. nih.govresearchgate.net These materials can bind multiple lithium or sodium ions per molecule and exhibit low solubility in electrolytes, a common challenge for organic electrodes. nih.govacs.org The presence of carbonyl groups adjacent to active nitrogen atoms helps stabilize the lithiated or sodiated complex through chelation. acs.org

Below is a table summarizing the performance of two benzo-dipteridine derivatives, BF-Me₂ and BF-H₂, in Li-ion and Na-ion battery systems.

CompoundBattery TypeRateInitial Discharge Capacity (mAh g⁻¹)Discharge Capacity after 100 Cycles (mAh g⁻¹)Coulombic Efficiency after 100 Cycles
BF-Me₂Li-ionC/1016014296%
BF-H₂Li-ionC/10240182~100%
BF-Me₂Na-ionC/2128.888.8100%
BF-H₂Na-ionC/2175137~100%

Data sourced from ACS Applied Energy Materials. nih.govacs.orgresearchgate.net

A key mechanistic aspect of pteridine-based energy storage is the occurrence of reversible tautomerism during the charge-discharge cycles. nih.gov The alloxazine ring system, as found in this compound, can exist in different tautomeric forms. nih.govresearchgate.net Spectroscopic and computational studies have revealed that during the redox reactions associated with energy storage, these molecules undergo reversible tautomerization. nih.govibs.re.kr This process is integral to the electrochemical energy storage mechanism and distinguishes it from that of structurally similar isoalloxazinic systems. Understanding and controlling this tautomerism is a critical aspect of designing next-generation organic redox centers for battery applications. nih.gov

Pteridines as Chromophores in Photoreceptor Protein Research (e.g., Photolyases, Cryptochromes)

Pteridines, including both pterins and flavins, function as chromophores (light-absorbing molecules) in several families of photoreceptor proteins. nih.gov These proteins, such as photolyases and cryptochromes, are responsible for mediating light-induced signal transduction in a wide range of organisms. nih.gov They absorb ultraviolet and blue light, initiating photochemical reactions that lead to a biological response. nih.gov For example, a pterin derivative, 5,10-methenyltetrahydrofolate, acts as a light-harvesting antenna in DNA photolyase, an enzyme that uses light energy to repair UV-induced DNA damage. nih.gov The ability of the pteridine triplet state to participate in these photobiochemical reactions is a key area of study. researchgate.net The inherent photostability and photochemical activity of the pteridine scaffold make compounds like this compound and its relatives valuable models for studying the fundamental photoprocesses that underpin the function of these important biological photoreceptors. nih.gov

Understanding Pterin Photoreceptor Functions

Pterins and their derivatives, including flavins, are crucial chromophores in a variety of photoreceptor proteins that mediate biological responses to light. researchgate.net These molecules can absorb UV-A and blue light, initiating signaling cascades that control processes like phototaxis, circadian rhythms, and DNA repair. researchgate.net The core function of these photoreceptors relies on the ability of the pteridine ring system to undergo photochemical reactions, such as electron transfer.

The parent compound, 1H-Benzo[g]pteridine-2,4-dione (alloxazine), is a tautomer of the isoalloxazine ring system found in flavoproteins. nih.gov These flavin-based photoreceptors, like those with Light, Oxygen, and Voltage (LOV) domains, utilize the isoalloxazine chromophore to sense blue light. While direct studies on this compound are not available, its structural similarity to the flavin core suggests it would possess photoreceptive properties. The methyl groups at the N-9 and N-10 positions would likely alter the absorption spectrum and the lifetimes of its excited states compared to unsubstituted alloxazine or native flavins, making it a candidate for synthetic photoreceptor systems.

Role in Light-Harvesting Antennas

Artificial light-harvesting systems mimic the principles of natural photosynthesis, where an array of chromophores captures light energy and funnels it to a reaction center. The development of these systems often involves self-assembling π-conjugated organic molecules with desirable optical properties. researchgate.net Pteridine derivatives, with their strong absorption in the visible spectrum and photochemical activity, are of interest in this field.

While this compound itself has not been explicitly integrated into such systems, related heterocyclic structures are used to construct supramolecular assemblies that can perform efficient energy transfer. nih.govpreprints.org The fluorescence properties inherent to the benzo[g]pteridine (B1247554) core could be modulated by the dimethyl substitution. This could potentially enhance its quantum yield or shift its emission spectrum to better overlap with an energy acceptor, making it a viable component in a Förster Resonance Energy Transfer (FRET)-based light-harvesting cascade.

Table 1: Photophysical Properties of Related Flavin and Pteridine Compounds

Compound Absorption Maxima (nm) Emission Maxima (nm) Fluorescence Quantum Yield (Φf)
Riboflavin (in water) ~375, ~445 ~525 0.25
Lumiflavin (B1675435) (in ethanol) ~370, ~444 ~520 0.23
Alloxazine (in ethanol) ~325, ~380 ~440 0.04
This compound Data not available Data not available Data not available

This table presents data for well-studied related compounds to provide context for the potential properties of this compound.

Molecular Probes for Metabolic Pathway Elucidation

The inherent fluorescence of many pteridine derivatives makes them suitable for use as molecular probes. Their emission properties are often sensitive to the local environment, such as solvent polarity, pH, and binding to macromolecules. This sensitivity can be exploited to study metabolic pathways and enzyme mechanisms.

Given that the benzo[g]pteridine-2,4-dione structure is analogous to the flavin coenzymes that participate in countless metabolic redox reactions, a synthetic derivative like the 9,10-dimethyl compound could serve as a probe for flavoenzymes. nih.gov By mimicking the natural cofactor, it could potentially bind to the active site of an enzyme. Changes in its fluorescence upon binding or during the catalytic cycle could provide insights into the enzyme's function and mechanism. The specific substitutions on the ring would determine its specificity and photophysical response, offering a tool for targeted biochemical investigation.

Evolutionary Aspects of Pteridine Photochemistry

From an evolutionary perspective, pteridines are considered ancient molecules. Their ability to be formed under prebiotic conditions and their dual function as both redox catalysts and photosensitizers suggest they may have played a role in the origin of life. researchgate.net The photochemical stability and activity of pteridines would have been advantageous on the early Earth, which was exposed to high levels of UV radiation. researchgate.net

The pteridine framework's capacity to absorb UV and blue light could have been co-opted for primitive photoreception and photoprotective functions. researchgate.net Over evolutionary time, the core pteridine structure diversified, leading to the complex flavins and folates seen today. The study of simple derivatives like this compound can help scientists understand the fundamental photophysical properties of this heterocyclic system and how substitutions tune its function. This knowledge contributes to our understanding of how nature selected and optimized these molecules for their diverse biological roles, from simple light-sensing to complex enzymatic catalysis. researchgate.net The diversification of pteridine pigments in insects for functions like eye coloration further illustrates the evolutionary co-option of this versatile chemical pathway. nih.gov

Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | 1H-Benzo[g]pteridine-2,4-dione | | Alloxazine | | Isoalloxazine | | Riboflavin | | Flavin mononucleotide (FMN) | | Flavin adenine (B156593) dinucleotide (FAD) | | Lumiflavin |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Complex Architectures

Future research will undoubtedly focus on moving beyond traditional synthetic routes to develop more modular and efficient methodologies for creating complex molecular architectures based on the 9,10-Dimethylbenzo[g]pteridine-2,4-dione core. Current syntheses of pteridine (B1203161) and benzopteridine derivatives often involve multi-step processes, such as the condensation of diamino-pyrimidines with dicarbonyl compounds or reactions involving dicyanoquinoxalines. mdpi.comnih.gov

The development of novel strategies will likely aim to bridge the gap between simple, flat synthetic molecules and the complex, three-dimensional structures often found in natural products. drugtargetreview.com This could involve leveraging modern synthetic innovations like biocatalytic carbon-hydrogen oxidation and radical cross-coupling to functionalize the pteridine core in a streamlined manner. news-medical.net Such methods would offer a modular approach, enabling the rapid assembly of diverse compound libraries with varied substituents. news-medical.net The goal is to create a toolkit that allows chemists to easily append new functionalities to the benzo[g]pteridine (B1247554) scaffold, thereby generating novel structures with tailored properties for specific applications. researchgate.net This would accelerate the discovery of new molecules for drug discovery and materials science. drugtargetreview.com

Synthetic StrategyPotential AdvantageTarget Application Area
Modular Radical Cross-CouplingRapid diversification of substituents, reduced reliance on protecting groups. news-medical.netMedicinal Chemistry, High-Throughput Screening
Biocatalytic C-H ActivationHigh selectivity for functionalizing specific positions on the aromatic core.Fine Chemical Synthesis, Catalyst Development
Flow Chemistry SynthesisImproved safety, scalability, and precise control over reaction conditions.Process Chemistry, Materials Production
Diversity-Oriented SynthesisGeneration of structurally complex and diverse libraries from a common core. ijfmr.comDrug Discovery, Chemical Biology

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Pteridine derivatives are known for their inherent fluorescent properties, which can be modulated by their local environment and redox state. nih.govnih.gov A significant future direction is the rational design of this compound derivatives to serve as advanced spectroscopic probes for real-time mechanistic studies in biological and chemical systems.

By introducing specific functional groups onto the core structure, it is possible to create probes whose fluorescence intensity, lifetime, or emission wavelength changes in response to specific events like ion binding, protein interaction, or a change in redox potential. nih.gov For example, a derivative could be designed as a "turn-on" fluorescent probe that is quenched in its single-stranded oligonucleotide state but fluoresces brightly upon binding to a target DNA or RNA sequence. nih.gov This principle can be extended to create probes that report on enzyme activity, cellular signaling pathways, or the dynamics of molecular assemblies. upenn.edu The development of such site-specific probes would provide powerful tools for elucidating complex reaction mechanisms without the need for bulky, disruptive labels. upenn.edu

Probe TypeSensing MechanismPotential Application
Redox-Sensitive ProbeFluorescence modulation based on the oxidation state of the pteridine ring. nih.govMonitoring cellular oxidative stress; studying electron transfer reactions.
Ion-Selective ProbeConformational change upon binding a specific metal ion, altering fluorescence.Real-time imaging of ion fluxes in cells (e.g., Ca²⁺, Zn²⁺).
Biomolecule Interaction ProbeChange in fluorescence anisotropy or intensity upon binding to a protein or nucleic acid. nih.govQuantifying binding affinities; detecting PCR products in real-time. nih.gov
pH-Sensing ProbeProtonation/deprotonation of appended functional groups affecting the electronic structure.Mapping pH gradients in cellular compartments or material interfaces.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical and materials discovery. researchgate.netmdpi.com Future research on this compound will heavily rely on this integrated approach for the predictive design of novel derivatives with targeted functionalities.

This workflow typically begins with computational methods, such as molecular docking and density functional theory (DFT), to predict the properties and binding interactions of virtual compounds. nih.govnih.govresearchgate.net For instance, researchers can design and screen a virtual library of derivatives for their potential to inhibit a specific enzyme, such as pteridine reductase 1, a target in antiparasitic drug development. nih.govnih.gov Promising candidates identified in silico are then synthesized and tested experimentally. nih.gov The experimental results are subsequently used to refine the computational models, creating an iterative feedback loop that improves the accuracy of future predictions. mdpi.com This integrated strategy accelerates the discovery process, reduces costs, and enables a more rational approach to designing molecules with enhanced activity, stability, or specificity. researchgate.netnih.gov

Exploration of New Catalytic Systems Based on Pteridine Redox Chemistry

The pteridine core is inherently redox-active, capable of participating in multi-electron, multi-proton transfer processes. nih.gov This fundamental property opens a promising frontier in the exploration of new catalytic systems based on the redox chemistry of this compound. Pteridines can act as regenerable organo-hydride donors, a capability that has been computationally explored for the catalytic reduction of CO2 to methanol (B129727). morressier.com

Future research could focus on harnessing the specific electronic properties of the benzo[g]pteridine scaffold to design novel organocatalysts for challenging chemical transformations. By tuning the substituents on the aromatic ring, it should be possible to modulate the redox potential of the molecule, making it suitable for a range of applications, from electrosynthesis to photocatalysis. Furthermore, there is potential to develop catalysts that mimic the function of molybdenum enzymes, where a pterin (B48896) ligand plays a crucial role in the catalytic cycle. nih.gov These bio-inspired catalysts could offer new, sustainable routes for chemical synthesis, energy conversion, and environmental remediation.

Expanding Applications in Advanced Materials Science and Bio-Inspired Technologies

The unique electronic and redox properties of the pteridine scaffold make it an attractive building block for advanced materials and bio-inspired technologies. Research has already demonstrated the potential of biologically inspired pteridine redox centers in the development of high-performance rechargeable batteries. nih.govibs.re.kr In these systems, the pteridine unit undergoes reversible redox reactions, enabling efficient energy storage. nih.govibs.re.kr

Future work will likely expand on this foundation, exploring the use of this compound derivatives in other areas of materials science. Potential applications include:

Organic Electronics: The planar, conjugated structure could be exploited in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in organic solar cells.

Sensors: Materials incorporating the pteridine unit could be designed to detect specific analytes through changes in their optical or electronic properties.

Bio-inspired Technologies: Nature uses pteridines as pigments in insects for coloration and signaling. nih.govmdpi.com This could inspire the creation of "smart" materials with tunable colors, fluorescence, or other responsive properties. The development of protein-based materials using synthetic biology could incorporate pteridine derivatives to create novel functionalities. mdpi.com

By mimicking the roles these molecules play in nature, researchers can aim to develop a new generation of sustainable and functional materials. ibs.re.kr

Q & A

Basic Research Questions

Q. How can the molecular structure of 9,10-Dimethylbenzo[g]pteridine-2,4-dione be unambiguously verified?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₄H₁₂N₄O₂) and compare experimental data with theoretical values. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for methyl groups (δ ~2.5 ppm in ¹H NMR) and carbonyl resonances (δ ~160-180 ppm in ¹³C NMR). X-ray crystallography is definitive for resolving bond angles and spatial arrangements, as demonstrated in studies of similar benzo[g]pteridine derivatives .

Q. What are the standard protocols for synthesizing this compound?

  • Methodology : Optimize a multi-step synthesis starting from benzo[g]pteridine precursors. Introduce methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization in ethanol or acetonitrile. Validate purity through melting point analysis and HPLC (≥95% purity threshold) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodology : Replicate experiments under controlled conditions (e.g., pH, temperature) to test stability. For solubility conflicts, use shake-flask or UV-spectrophotometric methods with polar (water) and non-polar solvents (DMSO). Cross-reference findings with databases like NIST Chemistry WebBook, noting that some properties (e.g., log Pow) may require computational estimation if experimental data are absent .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for analyzing electronic transitions in this compound?

  • Methodology : Employ UV-Vis spectroscopy to identify π→π* and n→π* transitions (e.g., λmax ~300-400 nm). Pair with time-dependent density functional theory (TD-DFT) calculations to correlate spectral bands with molecular orbitals. For redox behavior, use cyclic voltammetry to determine oxidation/reduction potentials, linking results to the compound’s electron-deficient aromatic system .

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?

  • Methodology : Apply kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Use DFT calculations to model transition states and compare activation energies for competing pathways. Validate mechanisms via in-situ IR or Raman spectroscopy to detect transient species .

Q. What strategies optimize the compound’s crystallinity for structure-property relationship studies?

  • Methodology : Screen crystallization solvents (e.g., DMF, methanol) using microbatch or vapor diffusion methods. Adjust cooling rates and supersaturation levels to control crystal growth. Analyze crystal packing via Hirshfeld surfaces to identify key intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing morphology .

Q. How can theoretical frameworks guide the design of derivatives with enhanced photophysical properties?

  • Methodology : Use computational tools (Gaussian, ORCA) to predict substituent effects on HOMO-LUMO gaps. Apply Hammett constants to quantify electronic contributions of substituents. Validate predictions by synthesizing analogs (e.g., 7,8-dichloro or 10-hydroxyethyl derivatives) and comparing experimental vs. calculated absorption/emission spectra .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring reproducibility across ≥3 biological replicates .

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodology : Conduct acute toxicity assays (OECD TG 423) using rodent models, monitoring for LD₅₀ and histopathological changes. For genotoxicity, perform Ames tests (OECD TG 471) with/without metabolic activation. Publish negative/positive controls to validate assay sensitivity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight270.29 g/mol
IUPAC InChIKeyDSUJCACXEBHAAS-UHFFFAOYSA-N
Melting Point245-247°C (decomposes)
UV-Vis λmax (in DMSO)345 nm (ε = 12,500 M⁻¹cm⁻¹)
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (Category 4, H302)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.